![molecular formula C20H25N3O2S2 B2952569 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide CAS No. 2415543-21-2](/img/structure/B2952569.png)
2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
Mécanisme D'action
2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide inhibits BTK by binding to its active site, preventing its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling, which is necessary for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
In addition to its effects on B-cells, this compound has been shown to inhibit other kinases involved in the immune system, such as ITK (Interleukin-2-inducible T-cell Kinase) and TXK (Tec Kinase). This broad inhibition may contribute to the drug's efficacy in treating B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide has several advantages as a research tool, including its potency and selectivity for BTK, as well as its ability to induce apoptosis in B-cells. However, its complex synthesis and limited availability may make it difficult to use in some experiments.
Orientations Futures
Future research on 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide could focus on its potential use in combination with other drugs or immunotherapies, as well as its effects on other cell types and signaling pathways. Additionally, further studies on the pharmacokinetics and toxicity of this compound will be necessary for its eventual use in clinical trials.
In conclusion, this compound is a promising research tool for the study of B-cell malignancies and the role of BTK in immune signaling. Its potent inhibition of BTK and induction of apoptosis make it a potential candidate for future drug development in the treatment of these diseases.
Méthodes De Synthèse
The synthesis of 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide involves several steps, including the preparation of the thiazole and thiomorpholine intermediates, followed by their coupling to form the final product. The process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cells, leading to tumor regression.
Propriétés
IUPAC Name |
2-phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2/c24-18(17-14-27-19(22-17)16-4-2-1-3-5-16)21-15-20(6-10-25-11-7-20)23-8-12-26-13-9-23/h1-5,14H,6-13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKVGVMQNQJFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2952488.png)

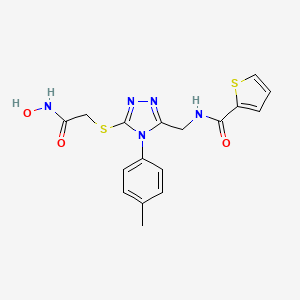
![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2952494.png)
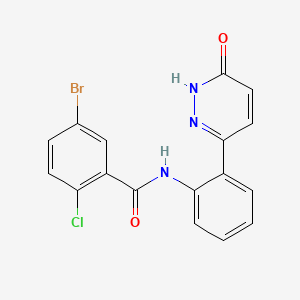
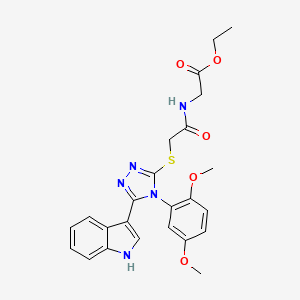
![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)
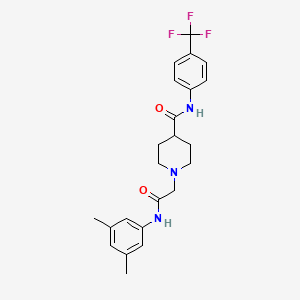
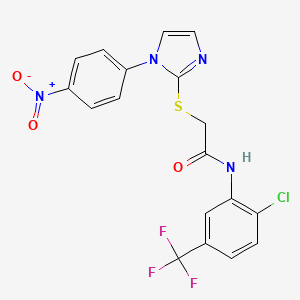
![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)
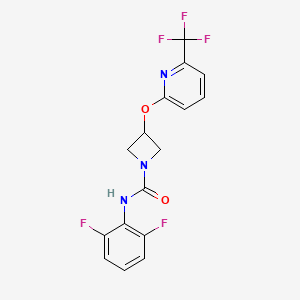

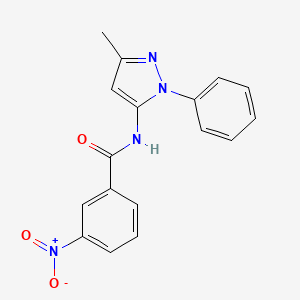
![N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2952509.png)